1-(3-Ethoxy-4-methoxyphenyl)ethanol

Description

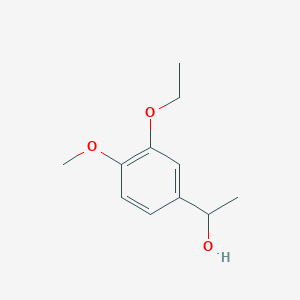

1-(3-Ethoxy-4-methoxyphenyl)ethanol is a chiral secondary alcohol characterized by a benzene ring substituted with ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups at the 3- and 4-positions, respectively, and a hydroxyl-bearing ethyl chain at the 1-position. This compound is a critical intermediate in synthesizing apremilast (N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxoisoindol-4-yl]acetamide), a phosphodiesterase-4 (PDE4) inhibitor used to treat psoriasis and psoriatic arthritis . Its enantioselective synthesis has been achieved via chemoenzymatic methods, including ketoreductase-mediated bioreduction or Noyori’s asymmetric transfer hydrogenation, yielding high enantiomeric excess (e.g., 93–99.4% ee for the (R)-enantiomer) . The compound’s structural complexity and stereochemical sensitivity underscore its importance in pharmaceutical manufacturing.

Properties

IUPAC Name |

1-(3-ethoxy-4-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-4-14-11-7-9(8(2)12)5-6-10(11)13-3/h5-8,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEODDLYXMFYQES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethoxy-4-methoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-ethoxy-4-methoxyphenyl)ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like ethanol or tetrahydrofuran under controlled temperatures .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of the corresponding ketone. This method is advantageous due to its scalability and efficiency. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Reduction of 3-Ethoxy-4-methoxybenzaldehyde

The primary synthesis method involves the reduction of 3-ethoxy-4-methoxybenzaldehyde to produce 1-(3-ethoxy-4-methoxyphenyl)ethanol. This reaction typically employs reducing agents under controlled conditions (temperature, pressure) to achieve high yields and purity.

Key Reaction Steps :

-

Starting Material : 3-Ethoxy-4-methoxybenzaldehyde.

-

Reagent : A reducing agent (e.g., LiAlH₄ or enzymatic catalysts).

-

Conditions : Controlled temperature and solvent (e.g., THF, methanol).

Spectroscopic Verification :

The structure is confirmed via ¹H NMR , which highlights peaks corresponding to ethoxy (δ ~1.47 ppm, triplet) and methoxy (δ ~3.86 ppm, singlet) groups.

Reaction Conditions and Yields

Experimental data from diverse sources reveal variations in reaction conditions and yields:

Enantiomer Resolution

The resolution of enantiomers is critical for pharmaceutical applications. For example, N-acetyl-L-leucine is used as a resolving agent in methanol to isolate the (S)-enantiomer with 98.4% ee .

Procedure :

-

Crude mixture : (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonylethylamine.

-

Conditions : Methanol reflux for 1h, followed by filtration and recrystallization .

Analytical Data

Scientific Research Applications

1-(3-Ethoxy-4-methoxyphenyl)ethanol has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research explores its potential therapeutic effects and its role in drug development.

Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes, undergoing biotransformation to produce active metabolites. These metabolites can interact with cellular receptors or enzymes, modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues of 1-(3-ethoxy-4-methoxyphenyl)ethanol include:

Key Differences in Properties and Reactivity

Substituent Effects on Solubility: The ethoxy and methoxy groups in this compound enhance lipophilicity compared to 3-hydroxy-4-methoxyacetophenone, which has a polar ketone group . Phenylethanolamine A’s amine and nitro groups increase water solubility but reduce metabolic stability .

Synthetic Complexity: this compound requires enantioselective synthesis (e.g., enzymatic reduction), whereas analogues like 1-(3-butoxy-4-methoxyphenyl)ethanone are synthesized via straightforward alkylation .

Biological Activity: The target compound’s hydroxyl and sulfonyl groups (in apremilast derivatives) enable PDE4 inhibition, unlike 1-(4-methoxyphenyl)-1-propanol, which lacks bioactive sulfonyl moieties . Phenylethanolamine A’s β-agonist activity contrasts sharply with the anti-inflammatory action of apremilast .

Thermal Stability: Acetophenone derivatives (e.g., 3-hydroxy-4-methoxyacetophenone) exhibit lower thermal stability due to ketone reactivity, while ethoxy/methoxy-substituted ethanols are more stable under standard storage conditions .

Biological Activity

1-(3-Ethoxy-4-methoxyphenyl)ethanol, also known as 2-(3-Ethoxy-4-methoxyphenyl)ethanol, is a compound of interest due to its potential biological activities. This article reviews the existing literature on the biological effects of this compound, including its antimicrobial, antioxidant, and potential therapeutic properties.

Chemical Structure and Properties

The compound features an ethoxy and a methoxy group attached to a phenyl ring, which contributes to its chemical reactivity and biological activity. The presence of these substituents can enhance the compound's interaction with biological targets, potentially leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have reported minimum inhibitory concentration (MIC) values as low as 0.0338 mg/mL against pathogens such as Staphylococcus aureus and Enterococcus faecium .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0338 |

| Enterococcus faecium | 0.045 |

| Bacillus subtilis | 0.050 |

Antioxidant Activity

The antioxidant capability of the compound has also been evaluated through various assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). Results indicate that it possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

| Assay Type | EC50 (mg/mL) |

|---|---|

| DPPH Scavenging | 11.745 |

| FRAP | 12.500 |

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. The compound may act as a nucleophile in biochemical reactions, influencing enzyme activity and cellular signaling pathways. This mechanism is essential for understanding how the compound exerts its antimicrobial and antioxidant effects.

Case Studies

Several studies have explored the bioactivity of related compounds, providing insights into the potential applications of this compound:

- Study on Ethanol Extracts : A study examining ethanol extracts from various plants highlighted that compounds similar to this compound demonstrated significant antimicrobial and antioxidant activities .

- Anticancer Research : Investigations into structurally similar compounds have shown potential anticancer properties, suggesting that further research on this compound could yield valuable therapeutic insights .

- Bioactive Compound Isolation : Research focusing on the isolation of bioactive compounds from plant sources indicated that derivatives of phenolic compounds like this compound could exhibit cytotoxic effects against cancer cell lines .

Q & A

Q. What are the primary synthetic routes for 1-(3-Ethoxy-4-methoxyphenyl)ethanol, and how do steric/electronic effects of substituents influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation (using acyl chlorides and Lewis acids like AlCl₃) or Grignard reactions (adding organometallic reagents to ketones). The ethoxy and methoxy groups on the phenyl ring introduce steric hindrance and electron-donating effects, which may slow electrophilic substitution. For example, methoxy groups activate the ring but direct substituents to specific positions. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical. Catalytic methods using biocatalysts (e.g., Daucus carota cells) have also been explored for enantioselective reductions of ketone precursors .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) identifies functional groups and substitution patterns, while High-Performance Liquid Chromatography (HPLC) quantifies purity. Mass Spectrometry (MS) confirms molecular weight. For chiral purity, Chiral HPLC or Optical Rotation measurements are used. Batch variability, such as impurities (e.g., residual ketone precursors), should be monitored using these techniques, as seen in studies where impurity levels varied between synthesis batches .

Q. What solvent systems and storage conditions are optimal for maintaining stability?

- Methodological Answer : Stability is influenced by pH , temperature , and light exposure . Use aprotic solvents (e.g., DMF, DMSO) to prevent hydrolysis of the ethoxy group. Store at –20°C under inert gas (N₂/Ar) to avoid oxidation. Degradation studies in aqueous solutions suggest buffered systems (pH 6–8) minimize decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Methodological Answer : SAR studies require systematic modification of substituents (e.g., replacing ethoxy with propoxy or varying methoxy positioning). In vitro assays (e.g., antimicrobial activity via MIC testing, enzyme inhibition assays) paired with computational docking (e.g., AutoDock for binding affinity predictions) can link structural features to activity. Comparative analysis with analogs like 1-(4-methylphenyl)ethanol (which shows antimicrobial properties) provides a baseline .

Q. What strategies address contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Standardize protocols using OECD guidelines for toxicity assays and validate purity via HPLC/NMR. Meta-analyses of published data, adjusting for confounding factors (e.g., solvent effects), can resolve contradictions. For example, EFSA-reviewed studies highlighted batch-dependent impurity levels impacting activity .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Methodological Answer : Replace traditional catalysts (e.g., AlCl₃) with biocatalysts (e.g., immobilized enzymes) or Lewis-acid clays to reduce waste. Use microwave-assisted synthesis to shorten reaction times and energy consumption. Solvent recycling (e.g., ethanol via distillation) and atom-economical routes (e.g., one-pot reactions) align with green metrics .

Q. What advanced techniques elucidate metabolic pathways or degradation products in environmental systems?

- Methodological Answer : LC-MS/MS tracks metabolite formation in biodegradation studies. Isotope labeling (e.g., ¹⁴C-tagged compounds) identifies breakdown products in soil/water systems. QSAR models predict persistence and bioaccumulation potential. For example, studies on similar ethoxy-containing compounds use OECD 301F (ready biodegradability) tests .

Q. How can computational modeling predict reactivity or optimize synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict reaction feasibility (e.g., acylation vs. alkylation). Molecular Dynamics (MD) simulations assess solvent effects on reaction kinetics. Tools like Gaussian or COSMO-RS model substituent electronic effects, guiding catalyst selection .

Notes

- Avoid sources like BenchChem; prioritize PubChem, ECHA, and peer-reviewed journals.

- Address batch variability through rigorous quality control (e.g., triple-replicate HPLC).

- Advanced studies should integrate multidisciplinary approaches (e.g., synthetic chemistry + computational biology).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.